2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides
Chloroacetamides, such as alachlor and metazachlor, are used as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These substances operate by inhibiting fatty acid synthesis in target plants, showcasing the application of chloroacetamide derivatives in agriculture for crop protection (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized for their coordination with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activities, indicating potential applications in designing novel antioxidants or catalytic agents for industrial and medical purposes (Chkirate et al., 2019).
Anticancer Agents Targeting Tubulin
Compounds targeting the tubulin colchicine binding site for cancer therapy have been developed, indicating the potential of pyrazole derivatives in medicinal chemistry for the design of anticancer drugs. These compounds inhibit tubulin polymerization, a critical process in cell division, highlighting their application in developing new treatments for cancer (Liu et al., 2016).
Novel β-Lactams Synthesis
Research into the synthesis of novel β-lactams from pyrazolyl substituted Schiff's bases suggests applications in developing new pharmaceuticals. These compounds have been characterized for their structural and stereochemical properties, contributing to the field of drug design and synthesis (Bhalla et al., 2015).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19-16(11-6-5-7-12(11)18-19)17-15(20)10-22-14-9-4-3-8-13(14)21-2/h3-4,8-9H,5-7,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZNLFBYLWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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